molecular formula C18H24ClN7O2 B12169282 4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide

4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide

Cat. No.: B12169282
M. Wt: 405.9 g/mol
InChI Key: LRXNYPWYUHAUTF-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorophenyl group and a triazole moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Key steps include:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions using chlorobenzene derivatives.

    Attachment of the Triazole Moiety: This can be done through click chemistry, specifically the Huisgen cycloaddition reaction between azides and alkynes.

    Final Functionalization: The carboxamide group is introduced through amidation reactions using suitable carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The chlorophenyl group may enhance lipophilicity, aiding in membrane permeability and target binding.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(methyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide
  • **4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(ethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide

Uniqueness

The unique combination of the chlorophenyl group, triazole moiety, and piperazine ring in 4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H24ClN7O2

Molecular Weight

405.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-oxo-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)amino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H24ClN7O2/c1-12(2)16-22-17(24-23-16)21-15(27)11-20-18(28)26-9-7-25(8-10-26)14-5-3-13(19)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,20,28)(H2,21,22,23,24,27)

InChI Key

LRXNYPWYUHAUTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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